molecular formula C13H20N2O3 B8372533 N-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine

N-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine

Cat. No.: B8372533
M. Wt: 252.31 g/mol
InChI Key: YTTUZRPTSWBBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

2,3-dimethoxy-6-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C13H20N2O3/c1-17-11-4-3-10(12(16)13(11)18-2)9-15-7-5-14-6-8-15/h3-4,14,16H,5-9H2,1-2H3

InChI Key

YTTUZRPTSWBBDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
COc1ccc(CN2CCN(Cc3ccccc3)CC2)c(O)c1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

##STR7## 6.8 g (0.02 mol) of N-benzyl-N'-(2-hydroxy-3,4-dimethoxy-benzyl)-piperazine are dissolved in 200 ml of ethanol at 60° C. 1.1 g of 5% palladium on carbon are added thereto and the whole is hydrogenated under a pressure of 5,500 hPa, after which the alcoholic solution is filtered and the solvent is distilled off. The oil obtained is chromatographed on 150 g of silica. A first elution with dichloromethane removes the lower polarity impurities from the mixture. The silica is then washed with a CH2C2 /CH3OH mixture (90/10). 3.78 g of N-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine are obtained (60% yield), and the compound is then converted into its dihydrochloride (m.p. >190° C.) by adding twice the stoichiometric amount of HCl.
Name
N-benzyl-N'-(2-hydroxy-3,4-dimethoxy-benzyl)-piperazine
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step Two

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